ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
CAS No.:
Cat. No.: VC15044235
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O7 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27) |
| Standard InChI Key | SWMNTQVEGVZEIG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C42)N |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate belongs to the 4H-pyrano[3,2-c]quinoline family, a class of heterocyclic compounds featuring a pyran ring fused to a quinoline scaffold. Key structural attributes include:
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Core Structure: A bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) fused to a quinoline moiety (benzopyridine derivative).
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Substituents:
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A 3,4,5-trimethoxyphenyl group at position 4 of the pyran ring.
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An amino group (-NH2) at position 2.
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An ethyl carboxylate ester (-COOEt) at position 3.
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A ketone group (=O) at position 5.
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The molecular formula is C24H24N2O6, with a molecular weight of 460.46 g/mol. The presence of electron-donating methoxy groups and the planar quinoline system contributes to its reactivity and biological interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound involves multi-step reactions starting from 8-hydroxyquinoline and α-cyano-3,4,5-trimethoxycinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy-cinnamate. A representative pathway includes:
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Cyclocondensation:
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Functionalization:
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Introduction of the ketone group at position 5 via oxidation or cyclization.
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Purification via recrystallization or column chromatography to isolate the final product.
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Table 1: Synthetic Conditions and Yields
| Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 8-Hydroxyquinoline + ethyl-α-cyano-3,4,5-trimethoxy-cinnamate | K2CO3, DMF, 80°C, 12h | 68 | >95% |
| Intermediate cyclization | AcOH/AcONa, reflux, 6h | 72 | 93% |
Derivatization Reactions
The compound serves as a precursor for diverse heterocyclic derivatives:
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Pyrrolo- and Pyrimidopyranoquinolines: Condensation with ethyl bromoacetate or formamide yields fused tricyclic systems (e.g., compounds 3–6) .
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Thiazinopyranoquinolines: Reaction with carbon disulfide introduces sulfur-containing rings.
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S-Alkylated Products: Treatment with chloroacetonitrile or ethyl chloroacetate generates derivatives with enhanced lipophilicity (e.g., compounds 7–8) .
Biological Activities
Antibacterial Properties
In vitro studies demonstrate potent antibacterial activity against Gram-positive and Gram-negative strains:
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | 12.5 | |
| Escherichia coli (ATCC 25922) | 25 | |
| Pseudomonas aeruginosa (ATCC 27853) | 50 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .
Structure-Activity Relationships (SAR)
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Trimethoxyphenyl Group: Essential for membrane penetration and target binding. Removal reduces activity by >50% .
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Amino and Ester Groups: Enhance solubility and hydrogen-bonding interactions with bacterial enzymes.
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Pyran Ring: The oxygen atom contributes to electrostatic interactions with microbial cell walls.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Pyranoquinoline Derivatives
| Compound | Antibacterial MIC (µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Target Compound | 12.5–50 | >100 (non-toxic) |
| Pyrano[3,2-c]quinoline 4c | 25–100 | 45 |
| Carboxyhydrazide derivative 15 | 50–100 | 80 |
The target compound exhibits superior selectivity (low cytotoxicity) compared to analogues, making it a promising lead for antibiotic development .
Mechanistic Insights
Enzyme Inhibition
Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding site of S. aureus DNA gyrase. Key interactions:
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Hydrogen bonds between the amino group and Asp81.
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π-π stacking of the trimethoxyphenyl group with Tyr122.
Resistance Profile
No cross-resistance observed with methicillin-resistant S. aureus (MRSA) or fluoroquinolone-resistant E. coli, indicating a novel mechanism of action .
Future Directions
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Optimization: Modifying the ester group to improve pharmacokinetics (e.g., prodrug strategies).
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In Vivo Studies: Evaluating efficacy in murine infection models.
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Combination Therapy: Synergy testing with β-lactam antibiotics against multidrug-resistant pathogens.
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